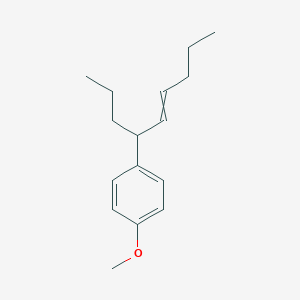
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH is a peptide composed of eight amino acids: cysteine, leucine, serine, proline, arginine, lysine, histidine, and cysteine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides.
化学反応の分析
Types of Reactions
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
科学的研究の応用
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, leading to downstream signaling events. The cysteine residues can form disulfide bonds, which may stabilize the peptide’s structure and enhance its binding affinity to targets.
類似化合物との比較
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can be compared to other peptides with similar sequences or functions:
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: Another peptide with cysteine residues that can form disulfide bonds, but with different amino acid composition and biological activity.
H-Gly-Pro-Arg-Gly-Lys-Pro-Ser-Gly-OH: A peptide with a different sequence but similar structural features, used in different biological contexts.
The uniqueness of This compound lies in its specific sequence and the presence of two cysteine residues, which can form disulfide bonds, potentially influencing its stability and function.
特性
CAS番号 |
872617-69-1 |
|---|---|
分子式 |
C38H66N14O10S2 |
分子量 |
943.2 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H66N14O10S2/c1-20(2)13-25(48-30(54)22(40)17-63)33(57)50-27(16-53)36(60)52-12-6-9-29(52)35(59)47-24(8-5-11-44-38(41)42)31(55)46-23(7-3-4-10-39)32(56)49-26(14-21-15-43-19-45-21)34(58)51-28(18-64)37(61)62/h15,19-20,22-29,53,63-64H,3-14,16-18,39-40H2,1-2H3,(H,43,45)(H,46,55)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,58)(H,61,62)(H4,41,42,44)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
YZTBANKSQKKDBS-PJYAFMLMSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
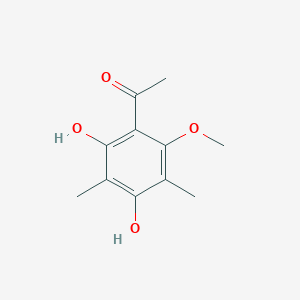
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
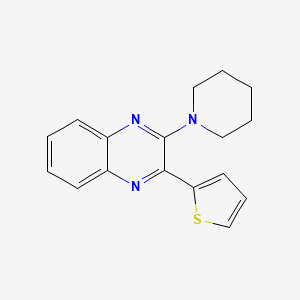
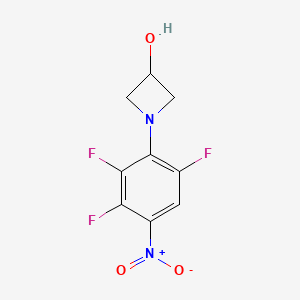
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
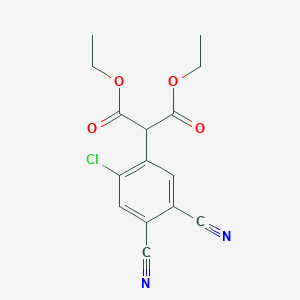
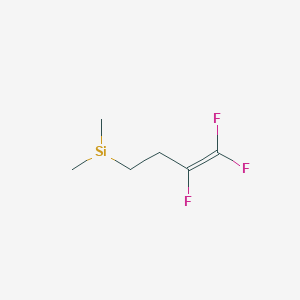
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
